N-(6-methylpyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanamide
Description
N-(6-methylpyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group, a pyrazole ring with three methyl groups, and a sulfonylamino linkage
Properties
IUPAC Name |
N-(6-methylpyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-9-6-7-13(8-16-9)17-15(21)11(3)19-24(22,23)14-10(2)18-20(5)12(14)4/h6-8,11,19H,1-5H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPRQYVKNLKLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)C(C)NS(=O)(=O)C2=C(N(N=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-methylpyridine and 1,3,5-trimethylpyrazole intermediates. These intermediates are then coupled through a sulfonylation reaction, followed by amidation to form the final product. The reaction conditions often include the use of catalysts such as copper or palladium, and solvents like dichloromethane or dimethylformamide, under controlled temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.
Scientific Research Applications
N-(6-methylpyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme functions and interactions due to its unique structural features.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is also used in drug discovery and development as a lead compound for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The sulfonylamino group plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylamino derivatives with pyridine or pyrazole rings, such as:
- N-(6-chloropyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanamide
- N-(6-methylpyridin-3-yl)-2-[(1,3,5-dimethylpyrazol-4-yl)sulfonylamino]propanamide
- N-(6-methylpyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]butanamide
Uniqueness
What sets N-(6-methylpyridin-3-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both pyridine and pyrazole rings, along with the sulfonylamino linkage, allows for versatile reactivity and interaction with various molecular targets. This makes the compound particularly valuable in research and development across multiple disciplines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
